N-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxamide
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Overview
Description
N-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide is a complex organic compound characterized by its spirocyclic structure. This compound belongs to the class of spirooxindoles, which are known for their diverse biological activities and significant roles in medicinal chemistry. The unique spirocyclic framework of this compound contributes to its stability and reactivity, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the cycloaddition reaction of isatin derivatives with various nucleophiles. For instance, the reaction of isatin with an enamine in the presence of a chiral base organocatalyst can yield the desired spirooxindole with moderate enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound’s reactivity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents into the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of spirooxindole derivatives.
Scientific Research Applications
N-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a valuable tool for biological studies.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs, particularly in the areas of cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are crucial for bacterial replication and cancer cell proliferation, respectively . The compound’s spirocyclic structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirooxindoles such as spiro[pyrrolidine-3,3’-oxindole] and spiro[pyrrolidine-3,2’-oxindole] derivatives . These compounds share the spirocyclic framework but differ in their substituents and specific biological activities.
Uniqueness
N-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide is unique due to its specific isopropyl and carboxamide substituents, which contribute to its distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-oxo-N-propan-2-ylspiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-14(20)18-8-7-15(9-18)11-5-3-4-6-12(11)17-13(15)19/h3-6,10H,7-9H2,1-2H3,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNGNLFEOZRBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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